2-Bromo-2,3,3,3-tetrafluoropropanoic acid
Overview
Description
2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a useful research compound. Its molecular formula is C3HBrF4O2 and its molecular weight is 224.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of α-Fluoro-α-(trifluoromethyl)-β-amino Esters : Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with chiral imines in the presence of zinc to yield these esters, which are valuable in organic synthesis (Sekiguchi et al., 2004).
Photocatalytic Defluorinative Reactions : Used as a coupling partner in photocatalytic reactions with N-aryl amino acids, leading to the assembly of various complex organic compounds (Zeng et al., 2022).
Synthesis of α-Trifluoromethyl-β-Amino Acid Derivatives : In a Reformatsky-type reaction, it provides a stereoselective synthesis method for these derivatives, important in pharmaceutical and agrochemical industries (Shimada et al., 2006).
Glycoconjugate Chemistry : Utilized in the synthesis of dibromoisobutyl (DIB) glycosides, which are precursors in the creation of neoglycolipids and glycoproteins (Magnusson et al., 1990).
Electrochemical Carboxylation : Employed in the fixation of carbon dioxide to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which have applications in synthesizing non-steroidal anti-inflammatory drugs (Yamauchi et al., 2010).
Synthesis of 3,3,3-Trifluoropropene Oxide : A key step in the preparation of this compound, which has applications in the fluorine chemistry industry (Ramachandran & Padiya, 2007).
Stereoselective Synthesis of β-Substituted α,β-Difluoroacrylates : Its derivatives are used in reactions with Grignard reagents or dialkylzinc reagents for the production of these acrylates, which are valuable in material science (Yamada et al., 2008).
Combustion Studies : It forms part of kinetic models for studying high-temperature oxidation and combustion of fluorinated compounds, which is important in environmental and energy research (Babushok & Linteris, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is valuable in synthetic chemistry for constructing various fluorinated organic compounds .
Mode of Action
The mode of action of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid involves several types of reactions in organic synthesis. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions facilitate the construction of various fluorinated organic compounds .
Biochemical Pathways
The compound’s involvement in various reactions suggests that it may influence multiple biochemical pathways, particularly those involving fluorinated organic compounds .
Result of Action
The result of the action of this compound is the formation of various fluorinated organic compounds . These compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science due to the unique properties of fluorine.
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated compounds can have unique reactivity profiles and can interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid in animal models have not been reported in the literature. Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not currently known
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not currently known
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known . Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQIQACQOVGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382100 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-31-9 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.